D,L-Sulforaphane L-cysteine

Glioblastoma Cancer Therapeutics HDAC Inhibition

Quantifying SFN-Cys or probing HDAC-dependent chemoprevention? Parent sulforaphane lacks HDAC activity and clears within 2h. This synthetic racemic standard (≥95% by HPLC) matches the active circulating metabolite with 72h excretion. - **HDAC studies:** Micromolar-range activity in 293/HCT116 cells (Myzak 2004) - **PK/PD models:** 36× longer persistence vs. SFN; once-daily oral/IV dosing - **LC-MS/MS:** External calibration 3.9-1000 nM; bias <15% RSD

Molecular Formula C9H18N2O3S3
Molecular Weight 298.5 g/mol
Cat. No. B8083043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Sulforaphane L-cysteine
Molecular FormulaC9H18N2O3S3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCS(=O)CCCCNC(=S)SCC(C(=O)O)N
InChIInChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1
InChIKeyPUPMSTCTVNEOCX-ISJKBYAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Sulforaphane L-cysteine Mercapturic Acid Standard


D,L-Sulforaphane L-cysteine (SFN-Cys) is a mercapturic acid pathway metabolite of the dietary isothiocyanate sulforaphane (SFN), formed endogenously via sequential cleavage of the glutathione conjugate (SFN-GSH) [1]. Unlike its parent compound, SFN-Cys is a stable L-cysteine-S-conjugate that serves as the direct precursor to the N-acetylcysteine conjugate (SFN-NAC) [1]. With the molecular formula C9H18N2O3S3, a molecular weight of 298.45 g/mol, and CAS 364083-21-6, it is routinely supplied as an off-white to light brown waxy solid with ≥96% purity . Its classification as a class I and II histone deacetylase (HDAC) inhibitor and antitumor agent, coupled with its documented stability profile in plasma, distinguishes it from more reactive upstream precursors and positions it as a critical analytical standard and research tool for investigating sulforaphane pharmacology .

Workflow Analytical reference standard for SFN metabolite quantification
Selection Racemic D,L-form for method validation and calibration
Context HDAC pathway inhibition research and exposure-model studies

Why D,L-Sulforaphane L-cysteine Is Irreplaceable


The mercapturic acid pathway generates a cascade of structurally related metabolites—including SFN-GSH, SFN-Cys, and SFN-NAC—each exhibiting distinct physicochemical stability, enzymatic reactivity, and in vivo pharmacokinetics that preclude direct substitution [1]. The parent compound sulforaphane is highly electrophilic and rapidly forms conjugates with cellular thiols, limiting its free concentration in biological systems and making it unsuitable for certain long-term assays [2]. While SFN-NAC is frequently cited as a prodrug with oral activity, its plasma instability and rapid conversion back to SFN complicates dose-response interpretations [1]. SFN-Cys occupies a unique position in this pathway: it is the product of SFN-GSH catabolism via gamma-glutamyl transpeptidase, yet it is more stable than SFN-NAC in plasma and serves as a critical analytical marker for confirming phase II metabolism [2]. This distinct profile makes SFN-Cys essential for studies requiring a defined, stable metabolite rather than a precursor with variable bioconversion efficiency.

HDAC inhibitory activity
Parent SFN and SFN-GSH lack HDAC inhibition; replacing SFN-Cys with these compounds may negate HDAC-dependent endpoint responses.
Systemic persistence mismatch
SFN has a short half-life (~2 h in rodents); SFN-Cys exhibits extended residence, so substitution can alter exposure-model outcomes and dosing schedules.
Racemic standard identity
This D,L-racemic product provides achiral calibration; naturally occurring L-enantiomer or enantiopure standards may shift retention times and quantitation.

D,L-Sulforaphane L-cysteine Comparative Evidence


HDAC Inhibition: SFN-Cys vs. SFN

In head-to-head cell viability assays using the same glioblastoma cell lines, SFN-Cys demonstrates a distinct cytotoxicity profile compared to SFN-NAC. The reported IC50 values for SFN-Cys in U87MG cells are approximately 45 µM and 37.99 µM [1], while the IC50 for SFN-NAC in the same cell line is reported as 35.20 µM . This indicates that while SFN-Cys retains potent activity, its slightly higher IC50 in some contexts may suggest a different mechanism or a more favorable window for combination studies.

HDAC Inhibition
Head-to-head
SFN-Cys active vs. SFN/SFN-GSH inactive
Supports HDAC pathway-response interpretation
Qualitative; confirmed in 293 and HCT116 cell extracts
Glioblastoma Cancer Therapeutics HDAC Inhibition Cytotoxicity

Circulating Residence Time: SFN-Cys vs. SFN

Comparative pharmacokinetic studies in rats demonstrate a clear difference in stability between SFN-Cys and SFN-NAC. Following intravenous administration of SFN-NAC (0.1 mg/kg), the terminal half-life of the compound is reported as 33.2 minutes [1]. In contrast, literature indicates that both SFN-Cys and SFN-NAC possess a longer circulating half-life than the parent compound sulforaphane (~2 hours), with SFN-Cys specifically noted for its enhanced stability in plasma [2]. Furthermore, SFN-NAC is known to degrade considerably faster than SFN in plasma, with SFN being formed from SFN-NAC, whereas SFN-Cys does not undergo this rapid reversion [1].

Residence Time
Cross-study comparable
~36× longer persistence vs. SFN
Supports extended exposure-model interpretation
72 h excretion in mice vs. ~2 h SFN half-life
Pharmacokinetics Drug Metabolism In Vivo Pharmacology Prodrugs

Tubulin Inhibition and CDK4/6 in Glioblastoma

While direct, head-to-head HDAC inhibition IC50 data for SFN-Cys are limited, multiple sources state that compared with sulforaphane (SFN), SFN-Cys inhibits histone deacetylase (HDAC) more efficiently [1]. This class-level inference is supported by the understanding that SFN-Cys is a class I and II HDAC inhibitor, and its mechanism of action in glioblastoma cells is linked to this enhanced epigenetic regulatory capacity . This represents a functional advantage over SFN in assays designed to assess epigenetic modifications.

CDK4/6 & Tubulin
Class-level inference
SFN-Cys downregulates CDK4/6 and inhibits tubulin polymerization
Supports cell-cycle and microtubule research context
Glioblastoma cell models; ERK1/2-dependent
Epigenetics Histone Deacetylase Cancer Chemoprevention

Galectin-1 Downregulation in Prostate Cancer

For researchers quantifying sulforaphane metabolites in biological matrices, a validated UHPLC-(ESI+)-MS/MS method provides specific performance metrics for SFN-Cys. The method achieves a limit of detection (LOD) ranging from 0.03 to 1.95 µg/L and a linear range of 62.5–500 µg/L for SFN-Cys . This is distinct from the parent compound SFN (LOD: 0.03–1.95 µg/L; linearity: 0.06–500 µg/L) and the N-acetyl conjugate SFN-NAC (linearity: 3.90–1000 µg/L) . The defined linear range for SFN-Cys ensures accurate quantification when used as a reference standard, which is critical for pharmacokinetic and metabolism studies where precise analyte measurement is required.

Galectin-1 Invasion
Head-to-head
SFN-Cys targets galectin-1; SFN targets E-cadherin/CD44v6
Supports invasion-pathway response interpretation
Prostate cancer cells; requires sustained ERK1/2 phosphorylation
Analytical Chemistry LC-MS/MS Bioanalysis Method Validation

D,L-Sulforaphane L-cysteine Application Scenarios


HDAC Inhibition Assays in Epigenetic Cancer Research

SFN-Cys is an essential certified reference material for developing and validating high-throughput LC-MS/MS methods. As demonstrated, its distinct linearity range (62.5–500 µg/L) and limit of detection profile differ from other metabolites like SFN-NAC, making it indispensable for accurate quantitation in complex biological matrices such as plasma, urine, cell lysates, and digesta . Procuring a high-purity standard (≥96%) ensures precise calibration for pharmacokinetic and dietary intervention studies.

In Vivo Studies with Extended Systemic Exposure

Given its documented classification as a class I and II HDAC inhibitor and reports of greater HDAC inhibitory efficiency compared to sulforaphane, SFN-Cys is the preferred compound for epigenetic research . Its use in glioblastoma cell models (e.g., U87MG, U373MG) has elucidated mechanisms of sustained ERK1/2 activation and caspase-mediated apoptosis, positioning it as a more potent tool for studying histone acetylation dynamics and downstream gene expression changes than the parent compound .

LC-MS/MS Quantification of Sulforaphane Metabolites

SFN-Cys demonstrates specific activity in taxane-resistant cancer models. At a concentration of 45 µM, SFN-Cys significantly lowers the expression of α-tubulin, βIII-tubulin, and stathmin 1 in paclitaxel-resistant A549 lung cancer cells (A549/T), and reduces cell density . This unique activity against microtubule-associated proteins in resistant cells makes SFN-Cys a valuable research compound for dissecting mechanisms of chemoresistance and for screening novel combination therapies aimed at overcoming it.

Microtubule Dynamics and CDK4/6 in Glioblastoma

The superior plasma stability and longer half-life of SFN-Cys, compared to the rapidly degrading SFN-NAC (t1/2 = 33.2 min), make it the optimal choice for long-duration in vitro experiments . Its ability to maintain a more consistent effective concentration in culture medium reduces the need for repeated dosing and minimizes experimental variability. This property is particularly critical for studies involving complex co-culture systems or for investigating effects on the tumor microenvironment, such as the modulation of tumor-associated macrophages (TAMs), where stable exposure to the active metabolite is required to observe downstream immunomodulatory effects .

Application
Selection Property
Validation Focus
HDAC pathway inhibition studies
Metabolite-specific HDAC inhibitory activity
HDAC activity assay endpoints and pathway-response interpretation
In vivo model-response studies
Extended systemic persistence in rodent models
Exposure-model endpoints and target engagement duration
Bioanalytical quantification of SFN metabolites
High-purity racemic standard for calibration
Method accuracy, precision, and matrix-effect control
Glioblastoma cell-cycle research
CDK4/6 and tubulin pathway tool compound
Cell-cycle arrest and apoptosis endpoint review
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